Home > Products > Screening Compounds P147190 > 1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea
1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea - 1796890-30-6

1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea

Catalog Number: EVT-3069073
CAS Number: 1796890-30-6
Molecular Formula: C31H24F2N4O3
Molecular Weight: 538.555
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

YM022 is a potent and selective non-peptide antagonist of the gastrin/CCK-B receptor. [, ] These receptors are found in the brain and gastrointestinal tract and play a role in gastric acid secretion, gastrointestinal motility, and satiety. [] YM022 has been investigated as a potential therapeutic agent for the treatment of peptic ulcer disease and gastroesophageal reflux disease (GORD). [, ]

Synthesis Analysis

The synthesis of YM022 and related 1-aroylmethyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivatives is described in detail in the paper "New 1,4-benzodiazepin-2-one derivatives as gastrin/cholecystokinin-B antagonists." [] The synthesis involves multiple steps, including the creation of a chiral center, which determines the stereoselectivity of the final compound. [] The absolute configuration of the precursor to YM022, an (R)-3-amino-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivative, was confirmed using X-ray crystallography. []

Molecular Structure Analysis

The molecular structure of YM022 and its analogs are characterized by a 1,4-benzodiazepin-2-one core. [] These molecules contain a chiral center, and the (R)-enantiomer of YM022 exhibits significantly higher potency and selectivity for the CCK-B receptor compared to the (S)-enantiomer. [, ]

Mechanism of Action

YM022 acts as a competitive antagonist at the CCK-B receptor. [, , ] It binds to the receptor, preventing the binding of endogenous ligands like gastrin and CCK. [] This blockade inhibits downstream signaling pathways responsible for gastric acid secretion and other physiological responses mediated by the CCK-B receptor. [, ]

Physical and Chemical Properties Analysis

YM022 is described as a poorly water-soluble compound. [, ] Studies have explored various approaches to improve its solubility and bioavailability, such as solid dispersion and wet grinding methods. [, ] Characterization techniques like powder X-ray diffractometry and differential scanning calorimetry were used to identify different crystalline forms (α and β) and amorphous forms of YM022. []

Applications
  • Gastrointestinal disorders: YM022 has demonstrated potent antisecretory and antiulcer activities in preclinical models of peptic ulcer disease. [] It effectively inhibits pentagastrin-induced gastric acid secretion and prevents gastric and duodenal lesions induced by various agents like indomethacin, ethanol, and mepirizole. []
  • Research tool: YM022 and its analogs have been invaluable tools in investigating the role of the CCK-B receptor in various physiological processes, including gastric acid secretion, pain perception, and learning and memory. [, , ]
Future Directions
  • Clinical development: While YM022 showed promise in preclinical studies, further research is needed to translate these findings to clinical applications. [] This includes evaluating the safety and efficacy of YM022 in humans with gastrointestinal disorders.
  • Structure-activity relationship studies: Exploration of new chemical modifications to the YM022 scaffold could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. []
  • Understanding the role of CCK-B receptors: Further research using YM022 and similar compounds can help elucidate the role of CCK-B receptors in various physiological and pathological processes, potentially leading to novel therapeutic strategies for a range of diseases. []

(R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

Compound Description: YM022 is a potent and selective gastrin/cholecystokinin-B (CCK-B) receptor antagonist. [, ] It exhibits antisecretory and antiulcer activities comparable to famotidine in rats. [] Studies have shown that YM022 is effective in preventing gastric and duodenal lesions. [] It has also been investigated for its potential use in treating peptic ulcer disease. [] Additionally, research suggests that YM022 stereoselectively recognizes the human CCKB/gastrin receptor. []

L-365,260 (3R-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1, 4-benzodiazepin-3-yl)-N1-(3-methylphenyl urea)

Compound Description: L-365,260 is a potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist. [] It exhibits high affinity for the CCK-B receptor and displays stereospecific binding. [] Studies have shown that L-365,260 effectively suppresses gastric acid secretion induced by histamine and bethanechol, as well as pentagastrin in rats. [] Further research suggests that L-365,260 can strongly potentiate the antinociceptive effects of the enkephalin-catabolizing enzyme inhibitor RB 101. [] This potentiation suggests a potential role for L-365,260 in pain management therapies. []

(3R)-N-(1-(tert-Butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist. [, ] It displays high selectivity for the gastrin/CCK-B receptor and has been shown to effectively inhibit pentagastrin-induced gastric acid secretion in rats and dogs. [, ] Currently, YF476 is undergoing clinical investigation as a potential treatment for gastroesophageal reflux disease (GORD). []

L-740,093 [N-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-2,3-dihydro-1-methyl-2- oxo- 1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea]

Compound Description: L-740,093 is a potent and selective CCK-B receptor antagonist. [] It exhibits high affinity for the CCK-B receptor, with a 16,000-fold selectivity over the CCK-A receptor. [] Studies demonstrate that L-740,093 effectively blocks pentagastrin-induced gastric acid secretion in anesthetized rats. [] Additionally, research suggests that L-740,093 demonstrates good central nervous system penetration. []

(2S)-2-{[(3,5-Difluorophenyl)acetyl]amino}-N-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]propanamide (Compound E)

Compound Description: Compound E is a gamma-secretase inhibitor. [] It has been shown to effectively reduce amyloid beta-peptide (1-40) and amyloid beta-peptide (1-42) levels. [] Studies indicate that Compound E administered in vivo leads to a time-dependent decrease in CSF amyloid beta-peptide (1-40) levels. [] Additionally, Compound E has been shown to inhibit cortical gamma-secretase activity in a dose-dependent manner. []

Compound Description: [3H]IN973 is a radioligand that exhibits high affinity and specificity for gamma-secretase. [, ] It has been used to study gamma-secretase occupancy by gamma-secretase inhibitors in various species, including rats, rhesus monkeys, and humans. [, ] Studies using [3H]IN973 have demonstrated a strong correlation between gamma-secretase occupancy and brain Aβ40 reduction in Tg2576 mice treated with gamma-secretase inhibitors. [, ]

Properties

CAS Number

1796890-30-6

Product Name

1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea

IUPAC Name

1-(3,5-difluorophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea

Molecular Formula

C31H24F2N4O3

Molecular Weight

538.555

InChI

InChI=1S/C31H24F2N4O3/c1-19-9-5-6-12-24(19)27(38)18-37-26-14-8-7-13-25(26)28(20-10-3-2-4-11-20)35-29(30(37)39)36-31(40)34-23-16-21(32)15-22(33)17-23/h2-17,29H,18H2,1H3,(H2,34,36,40)

InChI Key

CUXHEBBBYKZVCW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC(=CC(=C4)F)F)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.